N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide
描述
N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. This compound is a selective antagonist of the angiotensin II type 2 (AT2) receptor, which is involved in the regulation of pain perception. EMA401 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of neuropathic pain.
作用机制
N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide is a selective antagonist of the AT2 receptor, which is involved in the regulation of pain perception. By blocking the AT2 receptor, N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide reduces the activity of pain signaling pathways in the nervous system, resulting in a reduction in pain perception.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide has been shown to reduce pain behavior in preclinical models of neuropathic pain. In addition, N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide has been shown to improve sensory function in these models, indicating that it may have a beneficial effect on nerve function. N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide has also been shown to have a favorable safety profile in preclinical studies.
实验室实验的优点和局限性
One advantage of N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide is that it has been extensively studied in preclinical models of neuropathic pain, and has shown promising results in these studies. However, one limitation of N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide is that it is a small molecule drug, which may limit its ability to penetrate the blood-brain barrier and reach its target in the nervous system.
未来方向
There are several future directions for the development of N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide. One potential direction is the evaluation of N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide in clinical trials for the treatment of neuropathic pain. Another potential direction is the development of novel formulations of N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide that may improve its ability to penetrate the blood-brain barrier and reach its target in the nervous system. Finally, further studies may be needed to elucidate the precise mechanism of action of N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide in the nervous system.
科学研究应用
N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide has been extensively studied in preclinical models of neuropathic pain, including models of diabetic neuropathy, chemotherapy-induced neuropathy, and spinal nerve ligation. In these studies, N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide has been shown to reduce pain behavior and improve sensory function. N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide has also been shown to have a favorable safety profile in preclinical studies.
属性
IUPAC Name |
N-(4-ethylphenyl)-3-(methanesulfonamido)-2-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-4-13-8-10-14(11-9-13)18-17(20)15-6-5-7-16(12(15)2)19-23(3,21)22/h5-11,19H,4H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTTWZLCUQVURT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)NS(=O)(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。